2-(p-Tolylthio)quinazolin-4(3H)-one
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Overview
Description
2-(p-Tolylthio)quinazolin-4(3H)-one is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications. The presence of the p-tolylthio group in this compound may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolylthio)quinazolin-4(3H)-one typically involves the reaction of quinazolinone derivatives with p-tolylthiol. Common synthetic routes may include:
Nucleophilic substitution: Reacting 4-chloroquinazoline with p-tolylthiol in the presence of a base.
Cyclization reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolylthio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The p-tolylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the quinazolinone ring or the p-tolylthio group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Reduced quinazolinones: From reduction reactions.
Substituted derivatives: From substitution reactions.
Scientific Research Applications
2-(p-Tolylthio)quinazolin-4(3H)-one may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(p-Tolylthio)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The p-tolylthio group may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the p-tolylthio group but shares the quinazolinone core.
2-(p-Methoxyphenyl)quinazolin-4(3H)-one: Contains a p-methoxyphenyl group instead of p-tolylthio.
4(3H)-Quinazolinone: The parent compound without any substituents.
Uniqueness
The presence of the p-tolylthio group in 2-(p-Tolylthio)quinazolin-4(3H)-one may confer unique chemical reactivity and biological activity compared to its analogs. This could result in different pharmacokinetic properties, binding affinities, or therapeutic potentials.
Properties
CAS No. |
6956-59-8 |
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Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H12N2OS/c1-10-6-8-11(9-7-10)19-15-16-13-5-3-2-4-12(13)14(18)17-15/h2-9H,1H3,(H,16,17,18) |
InChI Key |
GBDNJHRXTWVKQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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